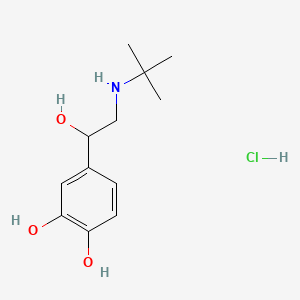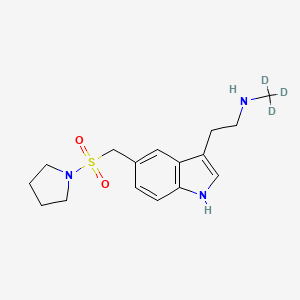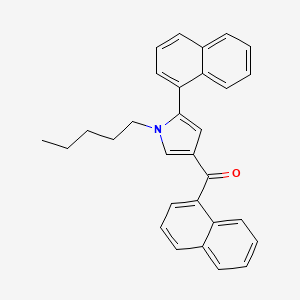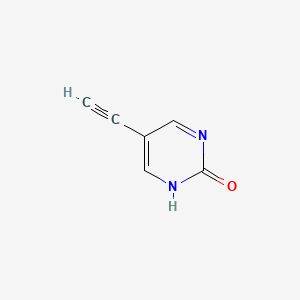
2(1H)-Pyrimidinone, 5-ethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2(1H)-Pyrimidinone, 5-ethynyl-” is a chemical compound that is also known as 5-Ethynyl-1-methylpyridin-2(1H)-one . It has a molecular weight of 133.15 . It is stored under nitrogen at a temperature of 4°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “2(1H)-Pyrimidinone, 5-ethynyl-” involves the use of the thymidine analogue EdU . EdU is a nucleoside analog of thymidine and is incorporated into DNA during active DNA synthesis . The detection of EdU is based on a click reaction, which is a copper (I) catalyzed reaction between an azide and an alkyne .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyrimidinone, 5-ethynyl-” is represented by the linear formula C8H7NO . The Inchi Code for this compound is 1S/C8H7NO/c1-3-7-4-5-8(10)9(2)6-7/h1,4-6H,2H3 .Chemical Reactions Analysis
The chemical reactions involving “2(1H)-Pyrimidinone, 5-ethynyl-” are primarily associated with its incorporation into DNA during active DNA synthesis . This process is facilitated by the copper (I) catalyzed reaction between an azide and an alkyne .Physical and Chemical Properties Analysis
The physical and chemical properties of “2(1H)-Pyrimidinone, 5-ethynyl-” include a molecular weight of 133.15 , a linear formula of C8H7NO , and a storage temperature of 4°C . The compound is solid in its physical form .科学的研究の応用
Biochemical Pharmacology and Enzyme Inactivation
5-Ethynyl-2(1H)-pyrimidinone has been identified as a liver-specific inactivator of dihydropyrimidine dehydrogenase (DPD) when metabolized to 5-ethynyluracil. The oxidation process, facilitated by aldehyde oxidase, renders 5-ethynyl-2(1H)-pyrimidinone a potent mechanism-based inactivator of DPD. This biochemical reaction suggests potential applications in modulating enzyme activity, with significant implications for drug metabolism and pharmacokinetics. The efficient conversion and subsequent enzyme inactivation highlight the compound's relevance in biochemical studies and therapeutic strategies targeting DPD-mediated pathways (Porter et al., 1994).
Metal Complex Formation and Protein Binding
Research has demonstrated that pyrimidinones, including derivatives of 2(1H)-pyrimidinone, can form stable complexes with metal ions such as V(IV)O(2+), indicating applications in coordination chemistry and potential therapeutic uses. The study of a novel V(IV)O-pyrimidinone complex revealed insights into its structure, solution speciation, and interaction with human serum proteins. Such complexes exhibit significant biological relevance, suggesting roles in metal transport and modulation within biological systems, with potential implications for the development of metal-based therapeutics (Gonçalves et al., 2013).
Antifolate Activity and Antitumor Agents
2(1H)-Pyrimidinone derivatives have been synthesized as potential antifolate agents, demonstrating significant activity against dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolic pathway. Such compounds, particularly those incorporating a 5-ethylpyrrolo[2,3-d]pyrimidine scaffold, exhibit potent inhibition of human DHFR and show promising antitumor activity. This research underscores the therapeutic potential of 2(1H)-pyrimidinone derivatives in cancer treatment, highlighting their role as a foundation for developing novel antitumor agents (Gangjee et al., 2007).
Molecular Structure Analysis
The crystal and molecular structure of pyrimidinone derivatives, including 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, have been extensively studied to understand their conformational and electronic properties. Such analyses provide valuable insights into the interactions that govern their biological activity and stability, facilitating the design and synthesis of more effective compounds for various scientific and therapeutic applications (Craciun et al., 1998).
作用機序
The mechanism of action of “2(1H)-Pyrimidinone, 5-ethynyl-” is related to its role as a thymidine analogue. It is incorporated into the DNA of dividing cells, which allows it to be used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .
Safety and Hazards
The safety data sheet for a similar compound, 5-Ethynyl-2’-deoxyuridine, indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
将来の方向性
While there is limited specific information available on the future directions of “2(1H)-Pyrimidinone, 5-ethynyl-”, the related compound 5-Ethynyl-2’-deoxyuridine (EdU) is widely used to track proliferating cells in multiple biological systems . This suggests potential future applications in areas such as cell biology and medical research.
特性
IUPAC Name |
5-ethynyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-3-7-6(9)8-4-5/h1,3-4H,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQNWHGFBPRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

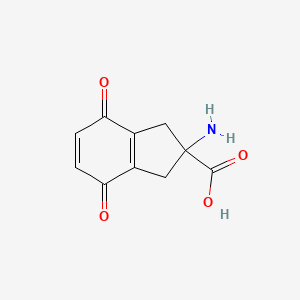
![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
